molecular formula C25H20N4O3S2 B2613987 Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 671199-26-1

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2613987
CAS No.: 671199-26-1
M. Wt: 488.58
InChI Key: MLJMDFUGYVOKGO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting functional groups, including a triazoloquinoline group, a thiophene group, and an acetamido group. These groups are common in many biologically active compounds and materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The triazoloquinoline group, for example, is a fused ring system containing nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been focusing on the synthesis of novel heterocyclic compounds, including derivatives of thienoquinolines and triazoloquinolines, due to their potential applications in drug discovery and material science. A study by Awad et al. (1991) explores the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives through various chemical reactions, demonstrating the versatility of these compounds in synthesizing complex structures (Awad, Abdel-rahman, & Bakhite, 1991). Similarly, Fathalla (2015) discusses the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing the chemical flexibility of triazoloquinoline derivatives in creating bioactive molecules (Fathalla, 2015).

Biological Activities and Therapeutic Potential

The exploration of biological activities is a crucial aspect of research on triazoloquinoline derivatives. Sarges et al. (1990) investigated 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, identifying compounds with potential as novel and rapid-acting antidepressant agents. This study highlights the compound's affinity for adenosine receptors, suggesting a mechanism for its antidepressant effects (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990). Another significant contribution is by Alswah et al. (2013), which synthesized novel quinoxaline derivatives from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, showing promising anticonvulsant activities (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of compounds with similar functional groups . Additionally, studies could investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-2-32-24(31)22-18(16-8-4-3-5-9-16)14-33-23(22)26-21(30)15-34-25-28-27-20-13-12-17-10-6-7-11-19(17)29(20)25/h3-14H,2,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJMDFUGYVOKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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